Cas no 10588-59-7 (1H-thieno3,2-cpyrazole)

1H-Thieno[3,2-c]pyrazole is a heterocyclic compound featuring a fused thiophene and pyrazole ring system, which serves as a versatile scaffold in medicinal and materials chemistry. Its rigid, planar structure enhances binding affinity in pharmaceutical applications, making it valuable for designing kinase inhibitors and other bioactive molecules. The electron-rich thiophene moiety contributes to favorable electronic properties, while the pyrazole ring offers sites for functionalization, enabling tailored modifications. This compound is particularly useful in the synthesis of high-performance organic semiconductors and optoelectronic materials due to its stability and tunable conjugation. Its well-defined reactivity profile facilitates efficient derivatization, supporting diverse research and industrial applications.
1H-thieno3,2-cpyrazole structure
1H-thieno3,2-cpyrazole structure
Product name:1H-thieno3,2-cpyrazole
CAS No:10588-59-7
MF:C5H4N2S
MW:124.163659095764
MDL:MFCD16658574
CID:2111841
PubChem ID:21915429

1H-thieno3,2-cpyrazole Chemical and Physical Properties

Names and Identifiers

    • 1H-Thieno[3,2-c]pyrazole
    • THIENO[3,2-C]PYRAZOLE
    • thienopyrazole
    • 2H-Thieno[3,2-c]pyrazole
    • LJMZRBZETLXDSO-UHFFFAOYSA-N
    • 1H-thieno3,2-cpyrazole
    • DA-29323
    • SCHEMBL219101
    • 10588-59-7
    • EN300-93025
    • CS-W020445
    • 34359-53-0
    • Z1255441058
    • MDL: MFCD16658574
    • Inchi: 1S/C5H4N2S/c1-2-8-5-3-6-7-4(1)5/h1-3H,(H,6,7)
    • InChI Key: LJMZRBZETLXDSO-UHFFFAOYSA-N
    • SMILES: S1C=CC2=C1C=NN2

Computed Properties

  • Exact Mass: 124.01
  • Monoisotopic Mass: 124.01
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 96.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 56.9
  • XLogP3: 1.3

Experimental Properties

  • PSA: 56.92000
  • LogP: 1.62440

1H-thieno3,2-cpyrazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-93025-5.0g
1H-thieno[3,2-c]pyrazole
10588-59-7 95.0%
5.0g
$3231.0 2025-02-21
Enamine
EN300-6996456-0.1g
1H-thieno[3,2-c]pyrazole
10588-59-7 95%
0.1g
$386.0 2023-09-01
Enamine
EN300-6996456-0.5g
1H-thieno[3,2-c]pyrazole
10588-59-7 95%
0.5g
$870.0 2023-09-01
Chemenu
CM244135-100mg
1H-thieno[3,2-c]pyrazole
10588-59-7 95+%
100mg
$658 2021-08-04
Chemenu
CM244135-1g
1H-thieno[3,2-c]pyrazole
10588-59-7 95%+
1g
$973 2023-01-20
Enamine
EN300-93025-10.0g
1H-thieno[3,2-c]pyrazole
10588-59-7 95.0%
10.0g
$4791.0 2025-02-21
Enamine
EN300-93025-0.1g
1H-thieno[3,2-c]pyrazole
10588-59-7 95.0%
0.1g
$386.0 2025-02-21
Enamine
EN300-93025-2.5g
1H-thieno[3,2-c]pyrazole
10588-59-7 95.0%
2.5g
$2185.0 2025-02-21
Enamine
EN300-6996456-0.25g
1H-thieno[3,2-c]pyrazole
10588-59-7 95%
0.25g
$552.0 2023-09-01
Enamine
EN300-6996456-5g
1H-thieno[3,2-c]pyrazole
10588-59-7 95%
5g
$3231.0 2023-09-01

Additional information on 1H-thieno3,2-cpyrazole

Recent Advances in the Study of 1H-thieno[3,2-c]pyrazole (CAS: 10588-59-7): A Promising Scaffold in Medicinal Chemistry

The compound 1H-thieno[3,2-c]pyrazole (CAS: 10588-59-7) has recently garnered significant attention in the field of medicinal chemistry due to its versatile pharmacological properties. This heterocyclic scaffold serves as a core structure in the development of novel therapeutic agents, particularly in oncology, inflammation, and infectious diseases. Recent studies have highlighted its potential as a kinase inhibitor, with promising activity against various cancer cell lines. The unique electronic and steric properties of the thienopyrazole ring system contribute to its high binding affinity and selectivity toward target proteins.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of 1H-thieno[3,2-c]pyrazole derivatives as potent BRAF kinase inhibitors. The researchers employed a structure-activity relationship (SAR) approach to optimize the scaffold, resulting in compounds with nanomolar inhibitory activity against BRAF V600E mutants. Molecular docking studies revealed that the thienopyrazole core forms critical hydrogen bonds with the kinase's hinge region, explaining its high potency. These findings suggest that 1H-thieno[3,2-c]pyrazole derivatives could serve as next-generation targeted therapies for melanoma and other BRAF-driven cancers.

In addition to its anticancer applications, recent research has demonstrated the anti-inflammatory potential of 1H-thieno[3,2-c]pyrazole-based compounds. A 2024 paper in European Journal of Medicinal Chemistry reported the development of novel COX-2 selective inhibitors featuring this scaffold. The lead compound exhibited superior gastrointestinal safety compared to traditional NSAIDs, while maintaining potent anti-inflammatory effects in murine models. This breakthrough addresses a critical need for safer anti-inflammatory drugs and positions 1H-thieno[3,2-c]pyrazole as a valuable template for future drug design.

The synthetic accessibility of 1H-thieno[3,2-c]pyrazole (CAS: 10588-59-7) has also been improved through recent methodological advances. A 2023 study in Organic Letters described a novel one-pot synthesis route using microwave-assisted cyclization, achieving higher yields (85-92%) and shorter reaction times (15-20 minutes) compared to conventional methods. This technological advancement significantly enhances the compound's scalability for industrial applications and facilitates rapid generation of derivative libraries for high-throughput screening.

Looking forward, the 1H-thieno[3,2-c]pyrazole scaffold presents exciting opportunities for multifunctional drug development. Current research efforts are exploring its incorporation into PROTACs (proteolysis targeting chimeras) and other targeted protein degradation platforms. Preliminary results indicate that the scaffold's rigidity and hydrogen bonding capacity make it particularly suitable for these emerging therapeutic modalities. As the understanding of this compound's pharmacological potential continues to expand, it is expected to play an increasingly important role in the development of innovative therapeutic agents across multiple disease areas.

Recommend Articles

Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
江苏科伦多食品配料有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
江苏科伦多食品配料有限公司
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.